molecular formula C20H25Cl2N B12807472 1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride CAS No. 14584-04-4

1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride

Cat. No.: B12807472
CAS No.: 14584-04-4
M. Wt: 350.3 g/mol
InChI Key: QYXJARCLQLTUPW-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride is a chemical compound that belongs to the piperidine family. This compound is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group and a diphenylmethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride typically involves the reaction of 1-(2-chloroethyl)piperidine with diphenylmethyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: The major products are substituted piperidines.

    Oxidation: The major products are N-oxides.

    Reduction: The major products are secondary amines.

Scientific Research Applications

1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)piperidine hydrochloride
  • 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride
  • 4-(2-Chloroethyl)morpholine hydrochloride

Uniqueness

1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride is unique due to the presence of both a 2-chloroethyl group and a diphenylmethyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

14584-04-4

Molecular Formula

C20H25Cl2N

Molecular Weight

350.3 g/mol

IUPAC Name

3-benzhydryl-1-(2-chloroethyl)piperidine;hydrochloride

InChI

InChI=1S/C20H24ClN.ClH/c21-13-15-22-14-7-12-19(16-22)20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-11,19-20H,7,12-16H2;1H

InChI Key

QYXJARCLQLTUPW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCCl)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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